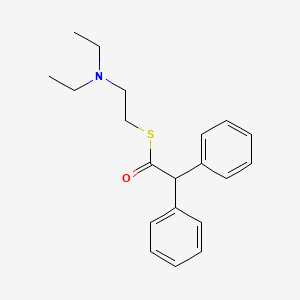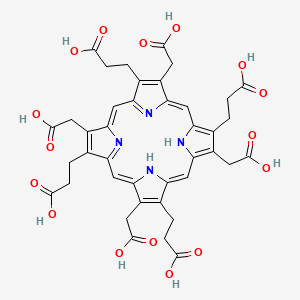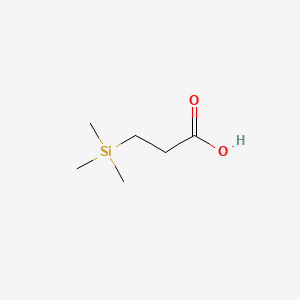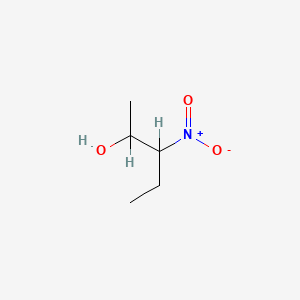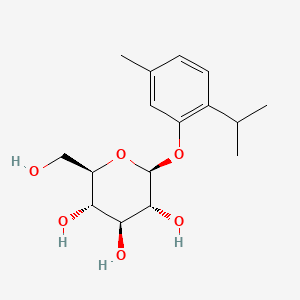
beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl
Overview
Description
“beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl” is a terpene glycoside . It is a natural product found in Chiliadenus montanus and Centipeda minima . This compound belongs to the class of organic compounds known as o-glycosyl compounds. These are glycosides in which a sugar group is bonded through one carbon to another group via an O-glycosidic bond .
Synthesis Analysis
A biotransformation product, i.e., 5-methyl-2-(1-methylethyl)phenyl 6-O-(beta-d-glucopyranosyl)-beta-d-glucopyranoside (beta-gentiobioside), was isolated from the suspension cells after the five-day incubation .
Molecular Structure Analysis
The molecular formula of this compound is C16H24O6 . The IUPAC name is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(5-methyl-2-propan-2-ylphenoxy)oxane-3,4,5-triol . The InChI is InChI=1S/C16H24O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h4-6,8,12-20H,7H2,1-3H3/t12-,13-,14+,15-,16-/m1/s1 .
Chemical Reactions Analysis
The compound is a product of biotransformation .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 312.36 g/mol . The XLogP3 value is 1.1 .
Scientific Research Applications
1. Cancer Research
Thymol-beta-D-glucoside has been studied for its effects on various types of tumor cell lines, including colorectal cancer cells . The hydrophobic properties of thymol prevent its wider use, so new derivatives like thymol-beta-D-glucoside have been synthesized to improve hydrophilic properties . One study confirmed that a thymol derivative has a cyto/genotoxic effect on colorectal cancer cells, even at much lower concentrations than standard thymol .
2. Antimicrobial Research
Thymol-beta-D-glucoside has been evaluated as a potential prebiotic intervention to reduce carriage of zoonotic pathogens in weaned and feeder pigs . It is reported to be more resistant to absorption than thymol in everted jejunal segments and could potentially function as a prebiotic by resisting degradation and absorption in the proximal gut but being hydrolysable by microbial β-glycosidase in the distal gut .
3. Food Safety
The gut of food-producing animals is a reservoir for foodborne pathogens. Thymol-beta-D-glucoside is being studied for its potential to reduce the carriage of these pathogens . However, results from two in vivo studies revealed little antimicrobial effects of thymol-beta-D-glucoside on Campylobacter, E. coli, or S. Typhimurium in swine gut .
4. Pharmaceutical Research
Thymol-beta-D-glucoside is being explored for its potential in the pharmaceutical industry. Its properties make it a candidate for drug development, particularly in the treatment of diseases where its antimicrobial and anticancer properties could be beneficial .
5. Chemical Research
Thymol-beta-D-glucoside is also of interest in chemical research due to its unique structure and properties. It can be used as a model compound for studying the behavior of similar compounds in various chemical reactions .
6. Biochemical Research
In biochemical research, Thymol-beta-D-glucoside can be used to study enzyme activity, particularly enzymes that break down glucosides. This can provide valuable insights into enzyme mechanisms and kinetics .
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(5-methyl-2-propan-2-ylphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h4-6,8,12-20H,7H2,1-3H3/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQGIQVSMCHAFX-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl | |
CAS RN |
20772-23-0 | |
| Record name | Thymol β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20772-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucopyranoside, 1-O-thymyl-, beta-D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020772230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-bromopentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1203268.png)
![3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1203270.png)


![[2-(Hydroxymethyl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate](/img/structure/B1203275.png)
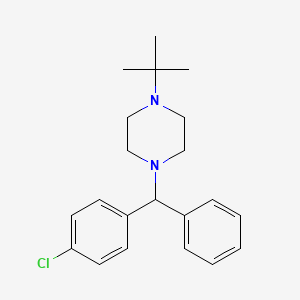
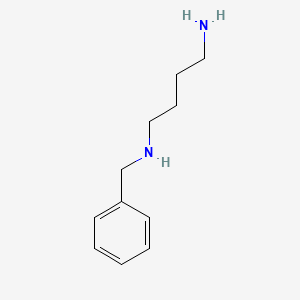
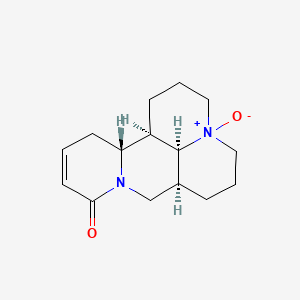
![1-[2-Ethoxy-2-(pyridin-3-yl)ethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1203281.png)
